ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate
Description
The compound with the identifier “ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate” is a chemical entity that has garnered interest in various scientific fields
Properties
IUPAC Name |
ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h3-4,10H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBVBTYMLIQOD-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/N)/C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using advanced chemical engineering techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases such as lithium diisopropylamide (LDA) and phase transfer catalysts. The reaction conditions often involve low temperatures and anhydrous environments to ensure the stability and reactivity of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, alkylation reactions can produce monoalkylated derivatives, while oxidation reactions may yield oxidized products with different functional groups.
Scientific Research Applications
ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathway involved .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse applications, and specific mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
